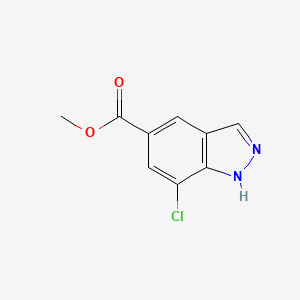
1H-吲唑-5-羧酸甲酯
描述
Methyl 7-chloro-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure
科学研究应用
Methyl 7-chloro-1H-indazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
Target of Action
Methyl 7-chloro-1H-indazole-5-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation, apoptosis, and other cellular processes .
Mode of Action
Based on the known activities of indazole derivatives, it is likely that this compound interacts with its target kinases, leading to their inhibition, regulation, or modulation . This interaction can result in changes in cellular processes controlled by these kinases, such as cell cycle progression and apoptosis .
Biochemical Pathways
The biochemical pathways affected by Methyl 7-chloro-1H-indazole-5-carboxylate are likely to be those involving its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, while SGK plays a role in the regulation of ion transport and cell volume . The inhibition, regulation, or modulation of these kinases by Methyl 7-chloro-1H-indazole-5-carboxylate could therefore affect these pathways and their downstream effects .
Pharmacokinetics
Its molecular weight of 21062 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of Methyl 7-chloro-1H-indazole-5-carboxylate’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. For example, if it targets CHK1 and CHK2, it could potentially influence the DNA damage response, affecting cell cycle progression and potentially leading to cell death . If it targets SGK, it could influence ion transport and cell volume regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 7-chloro-1H-indazole-5-carboxylate. For instance, the compound should be stored at ambient temperature , and exposure to extreme temperatures could potentially affect its stability. Additionally, the compound may cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it should be handled with care to avoid exposure
生化分析
Biochemical Properties
Methyl 7-chloro-1H-indazole-5-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of Methyl 7-chloro-1H-indazole-5-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects highlight the potential of Methyl 7-chloro-1H-indazole-5-carboxylate as a therapeutic agent.
Molecular Mechanism
At the molecular level, Methyl 7-chloro-1H-indazole-5-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, Methyl 7-chloro-1H-indazole-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms underpin the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
The temporal effects of Methyl 7-chloro-1H-indazole-5-carboxylate in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . Long-term studies in vitro and in vivo have demonstrated that Methyl 7-chloro-1H-indazole-5-carboxylate can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Methyl 7-chloro-1H-indazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
Methyl 7-chloro-1H-indazole-5-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of Methyl 7-chloro-1H-indazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of Methyl 7-chloro-1H-indazole-5-carboxylate are critical for its biological activity and therapeutic potential.
Subcellular Localization
Methyl 7-chloro-1H-indazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function . It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s interaction with its target biomolecules and subsequent biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloro-1H-indazole-5-carboxylate typically involves the reaction of 7-chloroindazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of Methyl 7-chloro-1H-indazole-5-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: Methyl 7-chloro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the indazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
- Substituted indazole derivatives.
- Reduced alcohol derivatives.
- Oxidized carboxylic acid derivatives.
相似化合物的比较
- Methyl 7-chloro-1H-indazole-4-carboxylate
- Methyl 6-chloro-1H-indazole-5-carboxylate
- Methyl 7-bromo-1H-indazole-5-carboxylate
Comparison: Methyl 7-chloro-1H-indazole-5-carboxylate is unique due to the specific position of the chlorine atom on the indazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
属性
IUPAC Name |
methyl 7-chloro-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEOIACZMBJELV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)
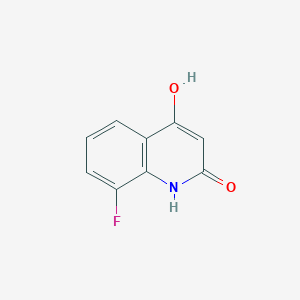
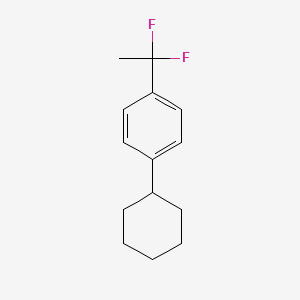



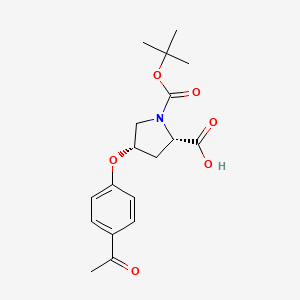
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)
![Ethyl 5-hydroxy-8-isopropyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395620.png)
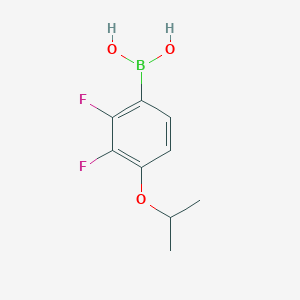
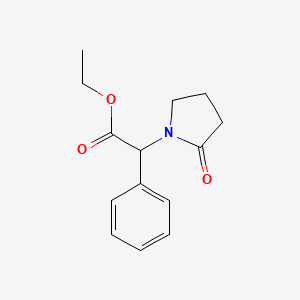
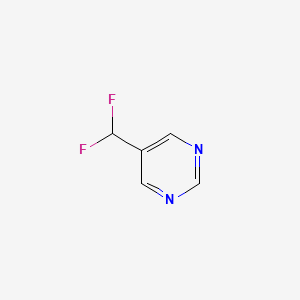
![1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
